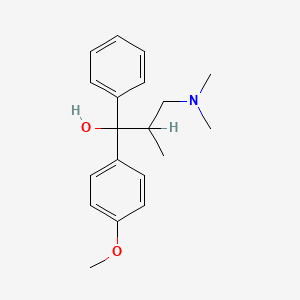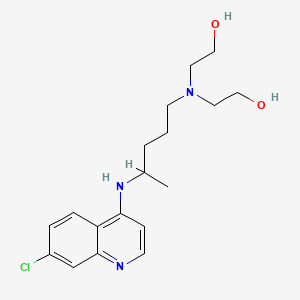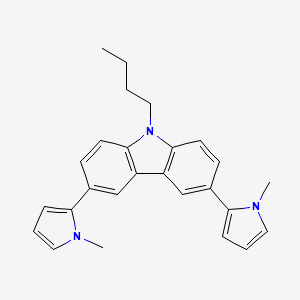
alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes a dimethylamino group, a methylethyl group, and a methoxy-benzhydrol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . This reaction is followed by further modifications to introduce the methoxy and benzhydrol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. The product is then purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Poly(2-(dimethylamino)ethyl methacrylate): This compound shares the dimethylamino group and is used in similar applications, such as drug delivery and polymer synthesis
Poly(N-[3-(N,N-dimethylamino)]propyl methacrylamide): Another compound with similar functional groups, used in emulsion polymerization and other industrial processes.
Uniqueness
Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
4150-90-7 |
|---|---|
Fórmula molecular |
C19H25NO2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-ol |
InChI |
InChI=1S/C19H25NO2/c1-15(14-20(2)3)19(21,16-8-6-5-7-9-16)17-10-12-18(22-4)13-11-17/h5-13,15,21H,14H2,1-4H3 |
Clave InChI |
SSIVYBUSZDMBEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14172469.png)
![(7Z)-7-benzylidene-3-(4-ethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one](/img/structure/B14172477.png)




![4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14172507.png)
![Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German]](/img/structure/B14172512.png)
![2-[(1,3-Diphenylprop-2-yn-1-yl)oxy]-N-methoxy-N-methylacetamide](/img/structure/B14172513.png)
![(Z)-14-butyl-N-prop-2-enoxy-10,12,13,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-imine](/img/structure/B14172518.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14172520.png)


